molecular formula C12H16O3 B8130642 (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol

(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol

Cat. No.: B8130642
M. Wt: 208.25 g/mol
InChI Key: CCSMJDRVUFVVRH-UHFFFAOYSA-N
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Description

(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol is a diol derivative featuring a central 1,3-phenylene core substituted with cyclopropylmethoxy and hydroxymethyl groups at positions 1, 3, and 3. The cyclopropylmethoxy group imparts steric and electronic effects due to the strained cyclopropane ring, which can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-6-10-3-11(7-14)5-12(4-10)15-8-9-1-2-9/h3-5,9,13-14H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSMJDRVUFVVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol typically involves the reaction of cyclopropylmethanol with 3,5-dihydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol Cyclopropylmethoxy ~278.3 (estimated) Potential antioxidant; synthetic intermediate N/A
(5-Bromo-1,3-phenylene)dimethanol Bromo 261.9 High reactivity in cross-coupling reactions
(5-Nitro-1,3-phenylene)dimethanol Nitro 228.2 Electron-withdrawing effects; precursor to amines
(5-Amino-1,3-phenylene)dimethanol Amino 170.2 Enhanced solubility; coordination chemistry
(5-(tert-Butyl)-2-(phenylselanyl)-1,3-phenylene)dimethanol tert-Butyl, phenylselanyl ~404.4 (estimated) Antioxidant activity; non-coordinating OH groups

Reactivity and Functional Behavior

  • Electrophilic Substitution : Bromo and nitro derivatives (e.g., [4], [5]) exhibit distinct reactivity profiles. The bromo group facilitates Suzuki-Miyaura couplings, while the nitro group is reducible to amines, enabling downstream functionalization. The cyclopropylmethoxy group may hinder electrophilic substitution due to steric shielding .

Solubility and Stability

  • Polar Substituents: Amino and hydroxyl groups enhance aqueous solubility (e.g., (5-Amino-1,3-phenylene)dimethanol), whereas bromo and nitro substituents reduce it .
  • Steric Effects : The cyclopropylmethoxy group may confer stability against oxidative degradation compared to smaller alkoxy groups (e.g., methoxy).

Biological Activity

(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a cyclopropylmethoxy group attached to a 1,3-phenylene backbone. Understanding its chemical properties is crucial for predicting biological activity.

PropertyValue
IUPAC Name(5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol
Molecular FormulaC12H16O3
Molecular Weight208.26 g/mol
CAS Number[Not available]

The biological activity of (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the cyclopropyl group may enhance its binding affinity and specificity for these targets.

Biological Activity

Research indicates that (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives in this chemical class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may influence cancer cell proliferation and apoptosis through modulation of signaling pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to (5-(Cyclopropylmethoxy)-1,3-phenylene)dimethanol:

  • Study on Antimicrobial Activity : A series of phenylene dimethanol derivatives were evaluated against various bacterial strains. Results indicated that modifications to the phenylene ring significantly impacted antimicrobial potency.
  • Anti-inflammatory Research : In a study exploring the anti-inflammatory properties of related compounds, it was found that certain derivatives inhibited COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that specific structural modifications could enhance the compound's ability to induce apoptosis in malignant cells.

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